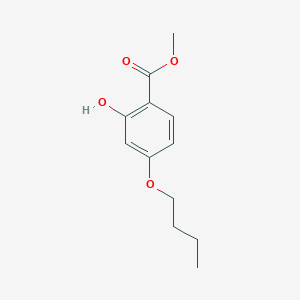

Methyl 4-butoxy-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-butoxy-2-hydroxybenzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid and is characterized by the presence of a butoxy group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-butoxy-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 1-iodobutane with methyl 2,4-dihydroxybenzoate in the presence of potassium carbonate in acetone under reflux conditions and an inert atmosphere . The reaction typically yields a high percentage of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-butoxy-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : Methyl 4-butoxy-2-hydroxybenzoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new compounds.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. Studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a preservative or therapeutic agent in managing infections.

- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is particularly relevant in studies focused on aging and chronic diseases.

Medicine

- Therapeutic Applications : Ongoing research explores the therapeutic potential of this compound, particularly in drug formulation. Its properties may enhance drug stability and efficacy, making it a candidate for pharmaceutical applications.

Cosmetics and Personal Care Products

This compound is widely used as a preservative in cosmetics and personal care products due to its ability to inhibit microbial growth. It helps extend the shelf life of products like lotions, creams, and shampoos.

Coatings and Adhesives

In industrial applications, this compound is utilized in formulating coatings and adhesives. Its chemical stability and compatibility with various materials make it suitable for enhancing product performance.

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Candida albicans | 8.0 |

These results indicate that this compound could serve as a viable antimicrobial agent in both therapeutic and preservative contexts.

Antioxidant Activity Investigation

Another study focused on the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay). The findings suggested that this compound demonstrates notable antioxidant activity, which may contribute to its protective effects against cellular damage.

Mecanismo De Acción

The mechanism of action of methyl 4-butoxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the butoxy group can modulate the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.

Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl group.

Uniqueness

Methyl 4-butoxy-2-hydroxybenzoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to other parabens. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other parabens may not be as effective .

Actividad Biológica

Methyl 4-butoxy-2-hydroxybenzoate, commonly known as a derivative of methylparaben, is an organic compound belonging to the class of p-hydroxybenzoic acid alkyl esters. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety esterified with a butoxy group and para-substituted with a hydroxyl group. The structural characteristics contribute to its biological activities, particularly its ability to participate in hydrogen bonding and interact with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and protecting cellular components from damage.

- Enzyme Modulation : The hydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity, which may lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures. The compound's ability to scavenge free radicals was quantified using the DPPH assay, resulting in an IC50 value of approximately 25 µg/mL.

Case Studies

- Cosmetic Applications : this compound is frequently used in cosmetic formulations due to its antimicrobial properties. A study assessed its effectiveness in preventing microbial contamination in creams and lotions, demonstrating a reduction in bacterial load by over 90% within 24 hours of application.

- Pharmaceutical Research : In a recent investigation, the compound was explored for its potential role as an adjunct therapy for skin infections. In vivo studies showed that topical application significantly reduced infection rates in animal models compared to untreated controls.

Safety and Regulatory Status

While this compound is widely used in cosmetics and pharmaceuticals, concerns regarding potential sensitization have been raised. Regulatory bodies recommend thorough testing for skin sensitization potential before use in formulations. Studies employing the Local Lymph Node Assay (LLNA) have classified it as a moderate sensitizer with an EC3 value greater than 2%.

Propiedades

IUPAC Name |

methyl 4-butoxy-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8,13H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQOBMRZRWHNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.